molecular formula C8H16O2 B104077 2,2,4,6-Tetramethyl-1,3-dioxane CAS No. 17227-17-7

2,2,4,6-Tetramethyl-1,3-dioxane

Cat. No. B104077
CAS RN: 17227-17-7
M. Wt: 144.21 g/mol
InChI Key: GPKRWHGIASNHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,4,6-Tetramethyl-1,3-dioxane is a cyclic ether compound that has been widely used in scientific research applications. Its unique chemical structure has made it an important tool for various laboratory experiments.

Mechanism Of Action

The mechanism of action of 2,2,4,6-Tetramethyl-1,3-dioxane is not well understood. However, it is believed that its unique chemical structure allows it to act as a good solvent for organic compounds, particularly for hydrophobic compounds. It is also believed that its cyclic structure allows it to stabilize radical reactions.

Biochemical And Physiological Effects

2,2,4,6-Tetramethyl-1,3-dioxane has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a relatively safe solvent for organic compounds. It has low toxicity and is not known to cause any adverse effects on human health.

Advantages And Limitations For Lab Experiments

The advantages of using 2,2,4,6-Tetramethyl-1,3-dioxane in laboratory experiments include its ability to dissolve hydrophobic compounds, its stability in radical reactions, and its low toxicity. However, its limitations include its high cost and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the use of 2,2,4,6-Tetramethyl-1,3-dioxane in scientific research. One direction is the development of new synthesis methods that are more cost-effective and easier to perform. Another direction is the study of its mechanism of action and its potential use in other chemical reactions. Additionally, its use as a solvent for drug discovery and development is an area of interest for future research. Overall, 2,2,4,6-Tetramethyl-1,3-dioxane has the potential to be an important tool for various scientific research applications.

Synthesis Methods

The synthesis of 2,2,4,6-Tetramethyl-1,3-dioxane can be achieved through several methods. One common method is the reaction of tetramethyl orthosilicate with ethylene glycol in the presence of a strong acid catalyst. Another method involves the reaction of tetramethyl orthosilicate with ethylene oxide in the presence of a Lewis acid catalyst. Both methods produce high yields of 2,2,4,6-Tetramethyl-1,3-dioxane.

Scientific Research Applications

2,2,4,6-Tetramethyl-1,3-dioxane has been widely used in scientific research applications. Its unique chemical properties make it an important tool for various laboratory experiments. It is commonly used as a solvent for organic compounds, particularly for the dissolution of hydrophobic compounds. It is also used as a reaction medium for various chemical reactions. Additionally, it is used as a stabilizer for radical reactions and as a protecting group for alcohols and amines.

properties

CAS RN

17227-17-7

Product Name

2,2,4,6-Tetramethyl-1,3-dioxane

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2,2,4,6-tetramethyl-1,3-dioxane

InChI

InChI=1S/C8H16O2/c1-6-5-7(2)10-8(3,4)9-6/h6-7H,5H2,1-4H3

InChI Key

GPKRWHGIASNHBE-UHFFFAOYSA-N

SMILES

CC1CC(OC(O1)(C)C)C

Canonical SMILES

CC1CC(OC(O1)(C)C)C

Other CAS RN

20268-00-2

synonyms

2,2,4,6-tetramethyl-1,3-dioxane

Origin of Product

United States

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